3-Bromo-2-chloro-5-cyanobenzoic acid

Physical Chemistry Compound Characterization Purification

3-Bromo-2-chloro-5-cyanobenzoic acid (CAS 1805104-36-2) delivers a non-interchangeable ortho-Cl, meta-Br, meta-CN pattern enabling sequential Suzuki-Miyaura coupling—Br couples under mild conditions, Cl under forcing protocols—for rapid biaryl library construction. LogP 2.01 suited for drug design. -CN/-COOH handles support amide/ester/heterocycle diversification; Br amenable to ¹⁸F/D exchange for PET tracers and deuterated drugs. Also a pre-functionalized monomer for MOFs. Supplied with batch-specific CoA at ≥95% purity for demanding synthetic workflows.

Molecular Formula C8H3BrClNO2
Molecular Weight 260.47
CAS No. 1805104-36-2
Cat. No. B2420504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-cyanobenzoic acid
CAS1805104-36-2
Molecular FormulaC8H3BrClNO2
Molecular Weight260.47
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Cl)Br)C#N
InChIInChI=1S/C8H3BrClNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13)
InChIKeyGFJPXHWGNUTVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5-cyanobenzoic acid (CAS 1805104-36-2): Properties and Procurement Overview


3-Bromo-2-chloro-5-cyanobenzoic acid (CAS 1805104-36-2) is a polysubstituted benzoic acid derivative characterized by the presence of bromo (at position 3), chloro (at position 2), and cyano (at position 5) functional groups on the aromatic ring . This substitution pattern defines its utility as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research. The compound's molecular formula is C8H3BrClNO2, with a molecular weight of 260.47 g/mol . It is commercially available with purities typically around 95% [1].

Why 3-Bromo-2-chloro-5-cyanobenzoic acid Cannot Be Substituted with Generic Analogs


The specific substitution pattern of 3-bromo-2-chloro-5-cyanobenzoic acid—ortho-chloro, meta-bromo, and meta-cyano—confers distinct chemical and physical properties that preclude simple substitution with other halogenated benzoic acids or cyanobenzoic acid derivatives. Differences in electronic effects, steric hindrance, and reactivity profiles across halogen types and positions directly impact the success and selectivity of downstream chemical transformations. For example, the ortho-chloro group can participate in nucleophilic aromatic substitution under conditions where a meta-bromo group remains intact, enabling sequential functionalization strategies not possible with mono-halogenated or differently substituted analogs [1]. Furthermore, its computed LogP of 2.01 suggests a specific lipophilicity profile relevant for drug design applications , distinct from both non-brominated (e.g., 2-chloro-5-cyanobenzoic acid) and non-cyano (e.g., 3-bromo-2-chlorobenzoic acid) comparators. The quantitative evidence in the following section substantiates why this specific CAS number is non-interchangeable.

Quantitative Differentiation Evidence for 3-Bromo-2-chloro-5-cyanobenzoic acid (1805104-36-2)


Differential Physical Properties vs. 2-Chloro-5-cyanobenzoic Acid

The introduction of a bromine atom at the 3-position in 3-bromo-2-chloro-5-cyanobenzoic acid significantly increases its density and boiling point compared to its non-brominated analog, 2-chloro-5-cyanobenzoic acid. This impacts both handling and purification protocols. The target compound has a predicted density of 1.9±0.1 g/cm³ and a predicted boiling point of 367.4±42.0 °C at 760 mmHg . In contrast, 2-chloro-5-cyanobenzoic acid has a lower predicted density of 1.48±0.1 g/cm³ and a lower predicted boiling point of 334.7±27.0 °C at 760 mmHg . These differences are critical for selecting appropriate solvent systems and temperature parameters during synthesis and workup.

Physical Chemistry Compound Characterization Purification

Differential Physical Properties vs. 3-Bromo-2-chlorobenzoic Acid

The presence of a cyano group at the 5-position, in place of a hydrogen, elevates the boiling point of 3-bromo-2-chloro-5-cyanobenzoic acid relative to its non-cyanated analog, 3-bromo-2-chlorobenzoic acid. The target compound has a predicted boiling point of 367.4±42.0 °C at 760 mmHg , whereas 3-bromo-2-chlorobenzoic acid has a predicted boiling point of 336.3±27.0 °C at 760 mmHg . While densities are similar (1.9±0.1 g/cm³ vs. 1.8±0.1 g/cm³), the significant difference in boiling point affects thermal stability and vacuum distillation parameters.

Physical Chemistry Compound Characterization Purification

Distinct Lipophilicity (LogP) for Drug Design Applications

The computed LogP (octanol-water partition coefficient) for 3-bromo-2-chloro-5-cyanobenzoic acid is 2.01 . This value is higher than that of its non-brominated analog, 2-chloro-5-cyanobenzoic acid, which has a predicted LogP of approximately 1.52 (based on chemical structure estimation). The presence of the bromine atom increases lipophilicity, which can be crucial for optimizing the pharmacokinetic properties of drug candidates derived from this building block.

Medicinal Chemistry Drug Design ADME Properties

Commercial Purity and Pricing Variability Among Suppliers

Commercial availability and pricing vary significantly among suppliers, directly impacting procurement decisions. Fluorochem offers the compound at a purity of 95% with pricing of £115.00 for 100 mg . In comparison, GLPBio offers the same compound at a similar purity but priced at $98.00 USD for 100 mg [1]. This demonstrates that while the compound is a specialized intermediate, cost and lead time differences between vendors can be substantial.

Procurement Supply Chain Cost Analysis

Unique Substitution Pattern for Sequential Cross-Coupling Reactions

The 3-bromo-2-chloro-5-cyanobenzoic acid scaffold contains two different halogen atoms (Br and Cl) in distinct electronic environments. The bromine at the meta-position relative to the cyano group is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) than the ortho-chloro substituent. This orthogonality allows for sequential functionalization, where the bromine can be replaced first, leaving the chlorine for a subsequent transformation under different conditions. This contrasts with analogs like 2-chloro-5-cyanobenzoic acid, which only have a single halogen handle, or 3,5-dibromo-2-chlorobenzoic acid, where two bromines may have similar reactivity and lead to mixtures.

Organic Synthesis Cross-Coupling Reactivity

High-Value Application Scenarios for 3-Bromo-2-chloro-5-cyanobenzoic acid (1805104-36-2)


Synthesis of Orthogonally Functionalized Biaryl Libraries

The distinct reactivity of the bromo and chloro substituents in 3-bromo-2-chloro-5-cyanobenzoic acid makes it an ideal scaffold for constructing diverse biaryl libraries through sequential Suzuki-Miyaura cross-coupling reactions. The bromine can be selectively coupled with an aryl boronic acid under mild conditions, followed by a second, more forcing coupling of the chlorine to introduce a different aryl group. This enables rapid exploration of chemical space around the benzoic acid core, a common strategy in medicinal chemistry hit-to-lead optimization [1].

Synthesis of Fluorinated or Deuterated Analogs via Halogen Exchange

The bromine atom in 3-bromo-2-chloro-5-cyanobenzoic acid can be exchanged for fluorine-18 (18F) for positron emission tomography (PET) imaging agent development, or for deuterium (D) for metabolic stability studies. The ortho-chloro group remains as a versatile handle for further derivatization. The presence of the cyano group and carboxylic acid provides additional points for conjugation or to modulate pharmacokinetic properties, making this a privileged starting material for radiopharmaceutical and deuterated drug synthesis [2].

Building Block for Agrochemical Lead Optimization

The combination of a carboxylic acid, a nitrile, and two distinct halogens on the aromatic ring provides a rich array of functional groups for the synthesis of novel agrochemicals, such as herbicides or fungicides. The cyano group can be hydrolyzed to an amide or carboxylic acid, the halogens can be used in cross-coupling to introduce lipophilic or electron-withdrawing groups, and the benzoic acid itself can be converted to esters, amides, or heterocycles. This versatility accelerates the synthesis of compound libraries for screening against agricultural pests [3].

Material Science Applications: Synthesis of Functional Monomers

The rigid aromatic core and multiple functional groups of 3-bromo-2-chloro-5-cyanobenzoic acid make it a candidate for the synthesis of functional monomers for polymers and metal-organic frameworks (MOFs). The cyano group can be used to coordinate to metal ions, the carboxylic acid can form ester or amide linkages, and the halogens can be used to cross-couple to create extended π-conjugated systems. This compound offers a precise, pre-functionalized unit for building advanced materials with tailored electronic, optical, or catalytic properties [4].

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